Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
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Description
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a chemical compound with the molecular formula C11H19BO4 . It has a molecular weight of 226.08 . The compound belongs to the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Esters, Boronic Acids, and Boronic Acid Esters .
Scientific Research Applications
Crystal Structure Insights
Research on compounds structurally related to Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate provides insights into unique crystal packing interactions. For instance, Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates intriguing N⋯π and O⋯π interactions, contributing to its crystal packing through zigzag double-ribbon formations facilitated by hydrogen bonds (Zhang, Wu, & Zhang, 2011). This highlights the potential for diverse non-covalent interactions in structurally related compounds, offering avenues for materials science and crystal engineering.
Boron-containing Compounds in Synthesis and Structure
This compound and related compounds play a crucial role in organic synthesis, particularly in the formation of boric acid ester intermediates. Such intermediates are fundamental in synthesizing benzene ring-containing compounds, as demonstrated by Huang et al. (2021), who showcased the synthesis and structural elucidation of related molecules through a series of substitution reactions. This research underlines the importance of these boron-containing compounds in developing novel organic materials and intermediates for further chemical transformations (Huang et al., 2021).
Molecular Structure and DFT Studies
Compounds with structural similarities to this compound have been the subject of Density Functional Theory (DFT) studies to predict and understand their molecular structures. Research involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate by Huang et al. (2021) provided insights into the molecular structures through DFT calculations, comparing them with single-crystal X-ray diffraction results. These studies are crucial for comprehending the electronic properties and reactivity of such compounds, paving the way for their application in material science and organic synthesis (Huang et al., 2021).
Properties
IUPAC Name |
ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-6-17-12(16)9-11(10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBCYDIYWYWNB-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C(=O)OCC)/C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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